1-Ethylcyclobutane-1-carboxylic acid

Vue d'ensemble

Description

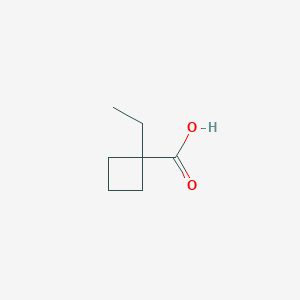

1-Ethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid derivative featuring a cyclobutane ring substituted with an ethyl group and a carboxyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutane-1-carboxylic acid can be synthesized through several methods:

Oxidation of Cyclobutyl Derivatives: One common method involves the oxidation of cyclobutyl derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.

Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.

Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents, such as ethylmagnesium bromide, with carbon dioxide (CO2) followed by acidification can also produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as amines, alcohols, or halides under acidic or basic conditions.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Amides, esters, halides.

Applications De Recherche Scientifique

1-Ethylcyclobutane-1-carboxylic acid has several scientific research applications:

Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies involving enzyme-catalyzed reactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-ethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparaison Avec Des Composés Similaires

Cyclobutanecarboxylic acid: Similar structure but lacks the ethyl group.

1-Methylcyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethyl group.

Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring.

Uniqueness: 1-Ethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Activité Biologique

1-Ethylcyclobutane-1-carboxylic acid (C₇H₁₂O₂) is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an ethyl group and a carboxylic acid functional group. Its molecular weight is approximately 128.17 g/mol, with a boiling point of 324.3 °C and a melting point of 68-69 °C, indicating stability under various conditions .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 324.3 °C |

| Melting Point | 68-69 °C |

Biological Activity

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, suggesting that the carboxylic acid functional group plays a crucial role in their effectiveness against pathogens.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structural features of the cyclobutane ring and the carboxylic acid group may facilitate interactions with cellular targets involved in cancer progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Membranes: The lipophilicity enhanced by the ethyl group allows for better membrane penetration, facilitating interaction with cellular components.

- Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Study : A study examining derivatives of cyclobutane carboxylic acids demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

- Cancer Research : In vitro assays indicated that cyclobutane derivatives could induce apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods:

- Carboxylation Reactions : Using cyclobutene as a starting material, it can be reacted with carbon dioxide under specific conditions to introduce the carboxylic acid group.

- Functional Group Transformations : The compound can also be synthesized from related cyclobutane derivatives through oxidation reactions or substitution reactions with appropriate reagents .

Applications

This compound has potential applications in:

Propriétés

IUPAC Name |

1-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXAKJPHJEFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621334 | |

| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150864-94-1 | |

| Record name | 1-Ethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.